molecular formula C11H15ClO2 B8029748 2-Butoxy-4-chloro-1-methoxybenzene

2-Butoxy-4-chloro-1-methoxybenzene

Cat. No.: B8029748
M. Wt: 214.69 g/mol
InChI Key: QMWNVBGKXDMKAN-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-1-methoxybenzene is an organic compound with the molecular formula C11H15ClO2 It is a derivative of benzene, featuring butoxy, chloro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-chloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methoxybenzene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydrogen atom on the benzene ring with the butoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-1-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include butoxy derivatives with different substituents replacing the chloro group.

    Oxidation: Products include quinones.

    Reduction: Products include hydroxy derivatives.

Scientific Research Applications

2-Butoxy-4-chloro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-1-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methoxybenzene: Lacks the butoxy group, making it less hydrophobic.

    2-Butoxy-1-methoxybenzene: Lacks the chloro group, affecting its reactivity.

    2-Butoxy-4-chlorobenzene: Lacks the methoxy group, altering its electronic properties.

Uniqueness

2-Butoxy-4-chloro-1-methoxybenzene is unique due to the combination of butoxy, chloro, and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-butoxy-4-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWNVBGKXDMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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